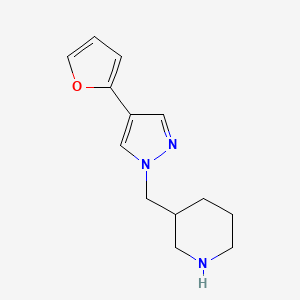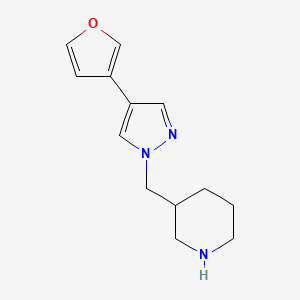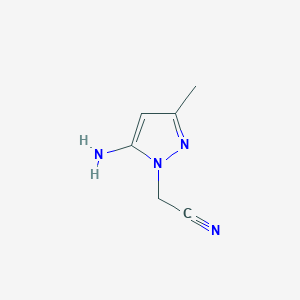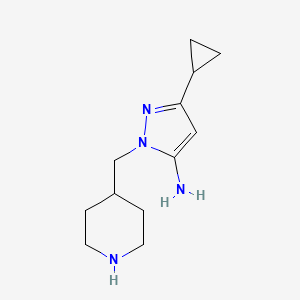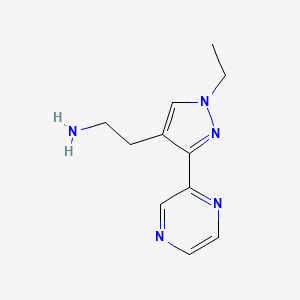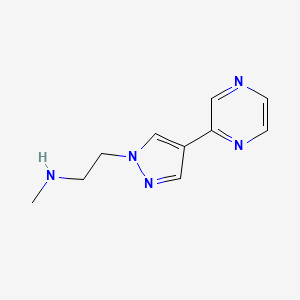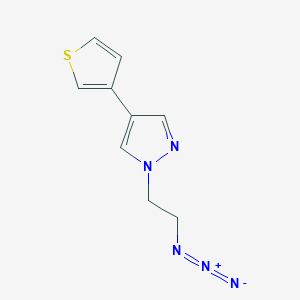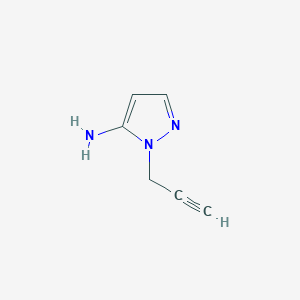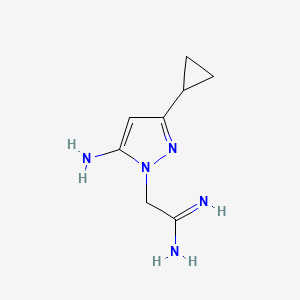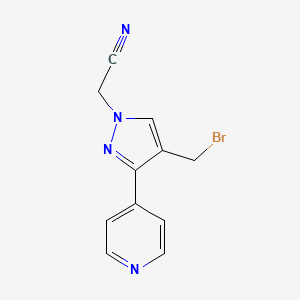
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H9BrN4 and its molecular weight is 277.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
- Application : Used as a key intermediate in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety.
- Significance : Some synthesized compounds showed antioxidant activity comparable to ascorbic acid.
- Source : El‐Mekabaty, 2015.
Proton Transfer Studies
- Application : Studied in derivatives of 2-(1H-pyrazol-5-yl)pyridine for photoreactions and proton transfer.
- Significance : Provides insights into molecular behaviors like excited-state intramolecular and intermolecular double-proton transfers.
- Source : Vetokhina et al., 2012.
Hydrogen Bonding Studies
- Application : Investigated in the context of intra- and intermolecular hydrogen bonding.
- Significance : Helps in understanding molecular chains and bonding behaviors.
- Source : Kumar et al., 1999.
Time-Resolved Fluorescence Immunoassay
- Application : Used in preparing bifunctional chelate intermediates for immunoassays.
- Significance : Enhances the understanding and development of diagnostic assays.
- Source : Pang Li-hua, 2009.
Ligand for Metal Complexes
- Application : Employed in creating metal-binding domains for ligands.
- Significance : Useful in studying and developing new metal complexes.
- Source : Tovee et al., 2010.
Antibacterial and Antitumor Activities
- Application : Formed part of the structure in compounds tested for their antibacterial and antitumor activities.
- Significance : Offers potential in the development of new therapeutic agents.
- Source : El-Borai et al., 2012.
Asymmetric Transfer Hydrogenation
- Application : Utilized in the study of transfer hydrogenation of ketones catalyzed by Fe(II) and Ni(II) complexes.
- Significance : Contributes to the field of catalysis and organic synthesis.
- Source : Magubane et al., 2017.
Propiedades
IUPAC Name |
2-[4-(bromomethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIWIOVFAQKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


